molecular formula C12H16N2O B1593348 3-(4-Methylpiperazin-1-yl)benzaldehyde CAS No. 628325-62-2

3-(4-Methylpiperazin-1-yl)benzaldehyde

Cat. No.: B1593348
CAS No.: 628325-62-2
M. Wt: 204.27 g/mol
InChI Key: LQDFMHOZQXAHNJ-UHFFFAOYSA-N
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Description

“3-(4-Methylpiperazin-1-yl)benzaldehyde” is a chemical compound that has been a subject of research in various fields including medicinal chemistry, nanotechnology, and material science. It has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O/c1-13-6-8-14(9-7-13)10-12-2-4-13(11-16)5-3-12/h2-5,11H,6-10H2,1H3 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Catalytic Activity in Enantioselective Ethylation

  • 3-(4-Methylpiperazin-1-yl)benzaldehyde has been explored in the context of catalytic activity. A study focused on its role as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating its potential in asymmetric synthesis (Engel et al., 2008).

Fragmentation Studies in Mass Spectrometry

  • Research involving 1-benzoyl-4-methylpiperazine, a compound related to this compound, has revealed insights into fragmentation pathways and hydride transfer reactions in mass spectrometry. These studies are crucial for understanding the behavior of benzaldehyde derivatives under ionization conditions (Chai et al., 2017).

Synthesis of Key Pharmaceutical Intermediates

  • The compound has been utilized in the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a crucial intermediate for the production of imatinib, a significant pharmaceutical agent. This highlights its role in the streamlined synthesis of medically relevant compounds (Koroleva et al., 2012).

Antibacterial Properties Exploration

  • Studies have been conducted to explore the antibacterial properties of compounds derived from reactions involving substituted benzaldehydes, including those related to this compound. These compounds have been evaluated for their chemotherapeutic properties against various bacterial strains (Ahmed et al., 2006).

Enantioselective Preparation in Organic Chemistry

  • The compound's derivatives have been used in the enantioselective preparation of bis(hydroxyalkyl)benzenes, an important process in organic synthesis demonstrating its utility in creating chiral molecules with high enantiomeric excess (Asami et al., 2001).

Glucosidase Inhibitors and Antioxidant Activity

  • Novel derivatives of this compound have been synthesized and evaluated as glucosidase inhibitors and for their antioxidant activities. These studies contribute to the development of new therapeutic agents with potential health benefits (Özil et al., 2018).

Synthesis of Schiff Base Derivatives

  • Schiff base derivatives involving 1-amino-4-methylpiperazine and various aromatic aldehydes, related to this compound, have been synthesized and characterized, showcasing their potential biological activity and utility in chemical research (Ay, 2016).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Properties

IUPAC Name

3-(4-methylpiperazin-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDFMHOZQXAHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649917
Record name 3-(4-Methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628325-62-2
Record name 3-(4-Methyl-1-piperazinyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628325-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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